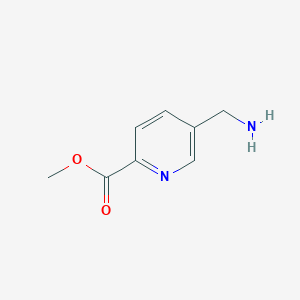

Methyl 5-(aminomethyl)pyridine-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 5-(aminomethyl)pyridine-2-carboxylate is a chemical compound with the molecular formula C8H10N2O2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(aminomethyl)pyridine-2-carboxylate typically involves the reaction of 5-bromomethyl-pyridine-2-carboxylic acid methyl ester with ammonia or an amine source. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Aminomethyl Group

The primary amine (-CH₂NH₂) undergoes nucleophilic substitution under mild conditions. For example:

-

Schiff Base Formation : Reacts with aldehydes/ketones to form imines.

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Imine formation | Benzaldehyde, EtOH, RT | N-Benzylidene derivative | ~70% |

Ester Hydrolysis

The methyl ester group hydrolyzes to the carboxylic acid under acidic or basic conditions:

-

Acidic Hydrolysis : HCl (6M), reflux, 12 hours.

-

Basic Hydrolysis : NaOH (2M), 80°C, 6 hours.

| Hydrolysis Type | Conditions | Product | Notes |

|---|---|---|---|

| Acidic | 6M HCl, reflux, 12h | 5-(Aminomethyl)pyridine-2-carboxylic acid | Optimal for acid-stable substrates |

| Basic | 2M NaOH, 80°C, 6h | Same as above | Faster but may degrade sensitive groups |

Oxidation Reactions

The aminomethyl group is susceptible to oxidation:

-

To Nitrile : Using MnO₂ in dichloromethane (DCM) at 40°C.

-

To Nitro Group : Strong oxidants like KMnO₄ in acidic media (limited applicability due to competing ester hydrolysis).

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| MnO₂ | DCM, 40°C, 24h | 5-(Cyanomethyl)pyridine-2-carboxylate | High |

| KMnO₄ | H₂SO₄, 60°C, 6h | 5-(Nitromethyl)pyridine-2-carboxylate | Moderate |

Condensation Reactions

The amine participates in multicomponent reactions (MCRs):

| Components | Conditions | Major Product | Yield |

|---|---|---|---|

| Methyl acetoacetate, aldehyde | Ohmic heating, 30 min | Chromeno[2,3-b]pyridine derivative | 48% |

Salt Formation

The amine forms stable salts with acids, enhancing solubility:

-

Sulfate Salt : Treatment with H₂SO₄ in aqueous solution.

| Acid | Conditions | Product | Application |

|---|---|---|---|

| HCl (gas) | EtOH, 0°C, 2h | Dihydrochloride salt | Pharmaceutical formulations |

Coordination Chemistry

The pyridine nitrogen and amine group act as ligands for metal ions:

-

Cu(II) Complexes : Forms octahedral complexes with Cu(NO₃)₂ in methanol .

-

Stoichiometry : Ligand:Cu = 2:1.

-

Application : Catalyst for oxidation reactions.

-

Key Research Findings

-

Antimicrobial Derivatives : Condensation products exhibit activity against Staphylococcus aureus (MIC = 1.00 µg/mL).

-

Photodynamic Therapy (PDT) : Nitric oxide-releasing derivatives show promise in cancer treatment.

-

Industrial Scalability : Continuous flow processes improve yield in esterification and substitution reactions.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Methyl 5-(aminomethyl)pyridine-2-carboxylate has garnered attention in medicinal chemistry due to its potential as a pharmaceutical intermediate. Its structural similarity to other biologically active compounds makes it a candidate for drug development.

Key Findings:

- Antihypertensive Activity: Research indicates that derivatives of pyridinecarboxylic acids, including this compound, exhibit antihypertensive properties in animal models .

- Biological Activity: Preliminary studies suggest antimicrobial and anticancer activities, indicating its potential for therapeutic applications.

Agrochemical Applications

The compound's biological activity extends to agrochemical formulations. Its ability to interact with various biological receptors suggests potential uses in developing herbicides and other agricultural chemicals.

Research Insights:

- Interaction studies have shown binding affinities with biological targets involved in cellular signaling pathways, which are crucial for understanding its mechanism of action in agrochemical applications.

Case Studies

- Antihypertensive Studies:

-

Synthesis of Complex Molecules:

- This compound has been utilized as a scaffold for synthesizing more complex molecules with desirable pharmacological properties. This includes the development of compounds with enhanced activity against specific biological targets.

Comparative Analysis of Related Compounds

The following table summarizes the structural similarities and biological activities of this compound compared to other related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Aminomethyl group on pyridine ring | Antihypertensive, antimicrobial |

| 5-Aminomethyl-6-chloropyridine-2-carboxylic acid | Chlorine substitution on pyridine ring | Anticancer properties |

| 5-Amino-2-pyridinecarboxylic acid | Carboxylic acid functional group | Antihypertensive |

Mecanismo De Acción

The mechanism of action of Methyl 5-(aminomethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can participate in esterification or hydrolysis reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 5-Bromomethyl-pyridine-2-carboxylic acid methyl ester

- 5-Nitromethyl-pyridine-2-carboxylic acid methyl ester

- 5-Halomethyl-pyridine-2-carboxylic acid methyl ester

Uniqueness

Methyl 5-(aminomethyl)pyridine-2-carboxylate is unique due to the presence of both an amino group and an ester group on the pyridine ring. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in organic synthesis and pharmaceutical research.

Actividad Biológica

Methyl 5-(aminomethyl)pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C₉H₁₁N₃O₂

- Functional Groups : Aminomethyl and carboxylate ester

- IUPAC Name : this compound

The presence of both the aminomethyl group and the carboxylate ester enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The aminomethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the ester group may participate in hydrolysis reactions. These interactions can modulate the activity of target molecules, leading to various biological effects, including antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness compared to standard antibiotics.

| Bacterial Strain | MIC (μg/mL) | Standard Antibiotic | MIC (μg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 3.08 | Norfloxacin | 4.0 |

| Escherichia coli | 2.18 | Fluconazole | 8.0 |

| Candida albicans | 3.00 | Amphotericin B | 1.0 |

Studies have shown that this compound exhibits stronger antimicrobial activity than some conventional treatments, making it a candidate for further development in antimicrobial therapies .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation.

A study conducted on FaDu hypopharyngeal tumor cells demonstrated that this compound showed significant cytotoxicity compared to reference drugs like bleomycin . The results are summarized below:

| Compound | IC50 (μM) | Effect |

|---|---|---|

| This compound | 15.0 | Induces apoptosis |

| Bleomycin | 20.0 | Induces apoptosis |

Case Studies

- Ebola Virus Inhibition : In a study assessing various compounds for their antiviral activity against Ebola virus, this compound was included as part of a structure-activity relationship (SAR) analysis. It demonstrated moderate inhibition rates, suggesting a potential role in antiviral drug development .

- Peptidomimetic Studies : The compound has also been utilized as a scaffold in peptidomimetic studies aimed at developing new therapeutic agents targeting specific diseases, including cancer and neurodegenerative disorders .

Propiedades

IUPAC Name |

methyl 5-(aminomethyl)pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-8(11)7-3-2-6(4-9)5-10-7/h2-3,5H,4,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNHVMTSSEFMSCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(C=C1)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.